Cas no 2228352-17-6 (1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine)

1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine 化学的及び物理的性質
名前と識別子
-
- 1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine
- 2228352-17-6
- 1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine
- EN300-1963817
-
- インチ: 1S/C10H14ClF3N4/c1-17-9(11)7(8(16-17)10(12,13)14)6-18-4-2-15-3-5-18/h15H,2-6H2,1H3
- InChIKey: LVYCHQYGWLULPQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C(F)(F)F)=NN1C)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 282.0859086g/mol
- どういたいしつりょう: 282.0859086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 33.1Ų
1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963817-2.5g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1963817-10.0g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 10g |
$3807.0 | 2023-05-31 | ||
Enamine | EN300-1963817-10g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1963817-0.1g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1963817-0.25g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1963817-1.0g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 1g |
$884.0 | 2023-05-31 | ||
Enamine | EN300-1963817-5.0g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 5g |
$2566.0 | 2023-05-31 | ||
Enamine | EN300-1963817-5g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1963817-0.05g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1963817-0.5g |
1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}piperazine |
2228352-17-6 | 0.5g |
$809.0 | 2023-09-17 |
1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazineに関する追加情報
Research Brief on 1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine (CAS: 2228352-17-6)
The compound 1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine (CAS: 2228352-17-6) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Recent studies have highlighted the role of this piperazine derivative as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the trifluoromethyl group and the pyrazole ring, contribute to its unique chemical reactivity and biological activity. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
One of the most significant findings is the compound's potential as a scaffold for designing selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity.
In addition to its role in kinase inhibition, this compound has shown promise in antimicrobial applications. A recent preprint on bioRxiv reported that analogs of 1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays.
The compound's pharmacokinetic properties have also been investigated. A 2022 study in Drug Metabolism and Disposition characterized its metabolic stability and cytochrome P450 inhibition profile, providing valuable insights for future drug development efforts. The results indicated moderate metabolic stability in human liver microsomes and low potential for drug-drug interactions, making it a promising candidate for further optimization.
Ongoing research is exploring the compound's potential in central nervous system (CNS) disorders. Preliminary data from a collaboration between academic and industry researchers suggest that certain derivatives can cross the blood-brain barrier and modulate neurotransmitter systems, although these findings require further validation in animal models.
In conclusion, 1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine (CAS: 2228352-17-6) represents a versatile scaffold with multiple therapeutic applications. Its unique chemical structure and demonstrated biological activities make it a valuable tool for medicinal chemistry research. Future studies should focus on optimizing its pharmacological properties and exploring its potential in clinical applications.
2228352-17-6 (1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine) 関連製品
- 1330829-52-1(1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)
- 1193389-64-8((5-methyl-2-thienyl)-piperazin-1-yl-methanone;hydrochloride)
- 2020164-15-0(4-1-(4-methylcyclohexyl)ethylpiperidine)
- 941913-58-2(N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)
- 1263470-27-4(Topotecan-d6 Carboxylic Acid Sodium Salt)
- 92478-27-8(Morinidazole)
- 1111111-14-8(6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one)
- 3179-08-6(4-(2-Nitrovinyl)phenol)
- 1152582-08-5(7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 1261471-20-8(3-(4'-Bromo-3'-iodophenyl)propionaldehyde)




